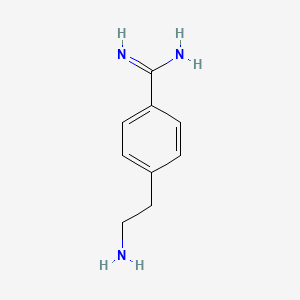

4-(2-Aminoethyl)benzimidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-(2-aminoethyl)benzenecarboximidamide |

InChI |

InChI=1S/C9H13N3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H3,11,12) |

InChI Key |

YBXXTLSPMFKJDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Aminoethyl Benzimidamide and Analogs

Strategies for Benzimidamide Core Formation

The formation of the benzimidamide group is a critical step in the synthesis of these compounds. Several reliable methods have been developed, often proceeding through key intermediates like hydroxyamidines or imidates.

A sophisticated strategy for synthesizing benzamidine-containing molecules involves the use of amide coupling reactions followed by the conversion of a nitrile group into a hydroxyamidine, which is then reduced. nih.gov In one documented pathway, a precursor containing a benzonitrile (B105546) group, such as 4-(2-Aminoethyl)benzonitrile (B142340), is first coupled with a protected amino acid. nih.gov

The resulting amide, which still contains the nitrile moiety, is then treated with hydroxylamine (B1172632) hydrochloride in the presence of a base like diisopropylethylamine (DIEA) in methanol. This reaction converts the cyano group into a hydroxyamidine intermediate. nih.gov This intermediate is typically not isolated but is carried forward directly to the next step. The hydroxyamidine is subsequently reduced to the final benzamidine (B55565). This reduction can be achieved through hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of acetic anhydride (B1165640) and acetic acid. nih.gov

Beyond the specific route involving amide coupling, several general methods are widely employed for the synthesis of benzamidine derivatives. One of the most common approaches starts with a substituted benzonitrile. google.com

The Pinner reaction is a classic and effective method for this transformation. It involves treating the benzonitrile starting material with an alcohol, such as ethanol, in the presence of hydrogen chloride (HCl) gas. google.com This reaction forms an imidate hydrochloride salt intermediate. This intermediate is then reacted with ammonia (B1221849) or an amine to yield the desired benzamidine derivative. google.com

Another prevalent method involves the conversion of a benzonitrile to a benzamidoxime (B57231), which is then reduced. google.com In this process, the benzonitrile derivative reacts with hydroxylamine hydrochloride. The resulting benzamidoxime is then hydrogenated to produce the final benzamidine. google.com This hydrogenation can be catalyzed by various systems, including ionic liquid-supported nano-metal catalysts. google.com

The table below summarizes these general approaches.

Table 1: General Synthetic Approaches for Benzamidine Derivatives

| Method | Starting Material | Key Intermediate | Key Reagents | Final Product |

|---|---|---|---|---|

| Pinner Reaction | Benzonitrile | Imidate Salt | Alcohol (e.g., Ethanol), HCl gas, Ammonia | Benzamidine |

Functionalization at the 4-Position: Incorporating the 2-Aminoethyl Moiety

The incorporation of the 2-aminoethyl group at the 4-position of the benzene (B151609) ring is a key structural feature of the target molecule. Synthetic strategies typically achieve this by utilizing a starting material that already contains this functional group. The most direct precursor is 4-(2-aminoethyl)benzonitrile hydrochloride, which is commercially available. nih.gov

By starting with this pre-functionalized precursor, the synthetic route is simplified, as it avoids complex multi-step procedures to introduce the aminoethyl side chain onto the benzene ring. The synthesis can then focus on the conversion of the nitrile group at the 1-position into the desired benzimidamide functionality. nih.gov

Derivatization from Related Precursors (e.g., 4-(2-Aminoethyl)benzonitrile)

The synthesis of 4-(2-Aminoethyl)benzimidamide and its analogs is most efficiently accomplished starting from 4-(2-Aminoethyl)benzonitrile. nih.gov This precursor contains both the required nitrile group for conversion to an amidine and the 2-aminoethyl side chain at the correct position.

A typical synthetic sequence involves the following steps:

Protection of the Amino Group : The primary amine of the 2-aminoethyl moiety is often protected, for example as a Boc-carbamate, to prevent it from interfering with subsequent reactions.

Conversion of Nitrile to Amidine : The nitrile group is converted to the amidine. As detailed previously, this is commonly achieved via a two-step process involving the formation of a hydroxyamidine intermediate followed by its reduction. nih.gov

Deprotection : The protecting group on the aminoethyl side chain is removed to yield the final product. For instance, a Boc group can be removed using a strong acid like methanolic HCl. nih.gov

The table below outlines a representative reaction sequence starting from a benzonitrile precursor.

Table 2: Synthetic Sequence from Benzonitrile to Benzamidine

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Hydroxyamidine Formation | Hydroxylamine HCl, DIEA, Anhydrous Methanol | Hydroxyamidine derivative |

| 2 | Reduction to Amidine | Acetic Anhydride, Acetic Acid, then H₂, 10% Pd/C | Benzamidine derivative |

Purification Techniques in Synthetic Protocols

The purification of this compound and its intermediates is crucial for obtaining a product of high purity. Standard laboratory techniques are employed throughout the synthesis.

Flash Chromatography : This technique is frequently used to purify intermediates, such as the products of amide coupling reactions, to remove unreacted starting materials and byproducts. nih.gov

Recrystallization : A common and effective method for purifying the final benzamidine products or their salts. google.comscielo.br The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize.

Reverse-Phase High-Performance Liquid Chromatography (HPLC) : For achieving very high purity (>95%), particularly for compounds intended for biological screening, reverse-phase HPLC is the method of choice for the final purification step. nih.gov

Extraction and Washing : Liquid-liquid extraction is used throughout the workup process to separate the desired product from inorganic salts and other water-soluble or organic-soluble impurities. nih.gov Washes with acidic solutions (e.g., 1 N HCl), basic solutions (e.g., saturated sodium bicarbonate), and brine are standard procedures. nih.gov

Investigation of Molecular Interactions and Binding Modes

Characterization of Ligand-Target Binding Interactions

The interaction of 4-(2-Aminoethyl)benzimidamide with its protein targets is a multifaceted process governed by a combination of electrostatic and shape-complementarity factors. The positively charged amidinium group is crucial for anchoring the ligand in negatively charged binding pockets, often referred to as S1 pockets in proteases. nih.gov

Docking studies and structural analyses have revealed that the binding of benzamidine-based ligands is often characterized by a specific set of interactions within the target's active site. For instance, in the inhibition of Neuropilin-2 (Nrp2), the benzamidine (B55565) portion of a designed inhibitor occupies the C-terminal arginine (CT-Arg) binding pocket, a region amenable to targeting by small molecules. nih.gov Similarly, when targeting KRas, benzamidine compounds have been shown to bind to a distinct pocket located between helix α2 and the core β-sheet. pnas.org

Hydrogen bonds are fundamental to the molecular recognition of this compound and related compounds. The protonated amidinium group is an excellent hydrogen bond donor and frequently forms charge-assisted hydrogen bonds with carboxylate residues (Aspartate or Glutamate) in the binding pocket. nih.govpnas.orgresearchgate.net

In the context of Nrp2 inhibition, the benzamidine group forms a critical interaction with the aspartate residue at position 323 (Asp323). nih.gov A similar interaction is observed in the binding of benzamidine to KRas, where the NH group of the ligand forms hydrogen bonds with the side chain of Aspartate 54 (D54). pnas.org In coagulation factor XIIa, 4-(2-aminoethyl)benzamidine establishes a strong salt bridge with an aspartate residue in the S1 pocket, which is a powerful form of hydrogen bonding. nottingham.ac.uk These networks are often highly organized, with the amidine group forming multiple, simultaneous hydrogen bonds that create a stable binding motif. researchgate.netresearchgate.net The stability of these interactions is crucial for the ligand's potency.

| Target Protein | Interacting Residue | Type of Interaction | Reference |

|---|---|---|---|

| Neuropilin-2 (Nrp2) | Asp323 | Hydrogen Bond / Salt Bridge | nih.gov |

| Coagulation Factor XIIa | Asp (S1 Pocket) | Salt Bridge | nottingham.ac.uk |

| KRas | Asp54 | Hydrogen Bond | pnas.org |

| Trypsin-like Proteases | Asp (S1 Pocket) | Ionic Interaction / Hydrogen Bond | nih.gov |

While hydrogen bonds provide the primary anchor, hydrophobic interactions are critical for enhancing binding affinity and specificity. plos.org The benzene (B151609) ring of this compound engages in hydrophobic interactions with nonpolar residues within the binding pocket. pnas.orgacs.org These interactions help to properly orient the ligand and stabilize the complex by displacing water molecules from the binding interface, which is an entropically favorable process. diva-portal.org

Structural Determinants of Ligand Specificity

Ligand specificity, the ability of a molecule to bind preferentially to a particular target, is determined by the precise three-dimensional complementarity between the ligand and the binding site. google.com For benzamidine-based compounds, specificity arises from interactions beyond the primary S1 pocket.

The ethylamine (B1201723) side chain of this compound and other substitutions on the benzamidine scaffold provide opportunities to engage with subsites (S2, S3, etc.) adjacent to the primary binding pocket. nih.gov These secondary interactions are crucial for distinguishing between different but related proteins, such as various trypsin-like serine proteases.

In the development of Nrp2-selective inhibitors, specificity was achieved by modifying the structure to interact with a "selectivity filter" in the Nrp2 receptor. nih.gov A key modification involved adding a lysine (B10760008) residue at a specific position (R2), which formed a unique salt bridge with Aspartate 301 (D301) in the Nrp2 selectivity filter. This interaction provided a clear structural basis for the inhibitor's enhanced potency and selectivity for Nrp2 over the related Nrp1. nih.gov Similarly, the ability of rhomboid proteases to discriminate between highly similar protein substrates is determined by specific residues at the N-terminus of the substrate's transmembrane domain, highlighting how subtle structural differences dictate recognition. pnas.org

| Target | Ligand Moiety | Interacting Target Residue/Region | Basis of Specificity | Reference |

|---|---|---|---|---|

| Neuropilin-2 (Nrp2) | Substituted Lysine (R2 position) | Asp301 (Selectivity Filter) | Unique salt bridge formation not possible with Nrp1. | nih.gov |

| Trypsin-like Proteases | Substituents on core scaffold | S3 Subsite | Vector of substituent projects toward S3 pocket, allowing for differential interactions. | nih.gov |

| Rhomboid Proteases | N-terminal substrate residues | Enzyme active site | Enzyme can discriminate based on N-terminal residues of the substrate's transmembrane domain. | pnas.org |

Conformational Analysis of this compound in Binding Pockets

The process of ligand binding is dynamic and often involves conformational changes in both the ligand and the target protein, a concept known as "induced fit". Upon entering a binding pocket, this compound may adopt a specific, low-energy conformation that is favored for optimal interaction. researchgate.net

Computational analyses, such as molecular dynamics simulations, show that even rigid molecules like benzamidine-based inhibitors can exhibit a narrow range of conformations once bound. nih.gov The binding event itself can induce significant structural rearrangements in the target protein. For example, the binding of an indole (B1671886) compound to KRas causes the side chain of Aspartate 54 to move away by 2.5 Å, which in turn leads to a large outward flipping (7.5 Å) of Arginine 41 to preserve a salt bridge. pnas.org This illustrates that the binding pocket is not a static entity but can flexibly adapt to the ligand. frontiersin.org

This conformational flexibility is crucial for function. The active state of some enzymes, like the proprotein convertase furin, is unstable and requires the binding of a substrate or inhibitor to induce and maintain the active conformation. pnas.org Therefore, analyzing the conformational landscape of this compound within a binding pocket provides critical insights into the mechanism of inhibition and the structural basis of its activity. frontiersin.orgresearchgate.net

Enzyme Inhibition Studies of 4 2 Aminoethyl Benzimidamide Derivatives

Serine Protease Inhibition Mechanisms

4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) (AEBSF), a derivative and analogue of 4-(2-Aminoethyl)benzimidamide, is recognized as a potent inhibitor of serine proteases. nih.gov These enzymes are characterized by a serine residue in their active site that plays a crucial role in catalysis. youtube.com The inhibition mechanisms can be broadly categorized into reversible and irreversible kinetics, which dictate the nature and duration of the enzyme's inactivation. youtube.com

Enzyme inhibitors can be classified as either reversible or irreversible. Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds or van der Waals forces. teachmephysiology.com This binding is transient, and the enzyme's activity can be fully restored upon the inhibitor's removal. youtube.com The process is characterized by an equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex. nih.gov

In contrast, irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to permanent inactivation. youtube.comyoutube.com The restoration of enzyme function in this case requires the synthesis of new enzyme molecules. youtube.com Irreversible inhibition often follows a two-step mechanism: an initial non-covalent binding to form an enzyme-inhibitor complex, followed by a chemical reaction that creates the covalent bond. nih.gov AEBSF is an example of an irreversible inhibitor; it covalently modifies the active site serine residue of serine proteases, rendering them inactive. nih.govyoutube.com This permanent modification makes it a useful tool in laboratory settings to prevent proteolysis. youtube.com

Benzamidine (B55565) and its derivatives are known for their ability to inhibit trypsin-like serine proteases, which preferentially cleave peptide bonds after basic amino acid residues like arginine and lysine (B10760008). nih.govsigmaaldrich.com The specificity of these inhibitors is determined by how well they fit into the S1 binding pocket of the protease.

AEBSF, for instance, exhibits broad specificity, inhibiting a range of serine proteases including trypsin, chymotrypsin, plasmin, and thrombin. nih.gov Comparative studies on benzamidine derivatives have shown differential inhibition profiles against these key enzymes involved in digestion (trypsin) and blood coagulation/fibrinolysis (thrombin and plasmin). nih.govnih.gov The positively charged amidine group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind effectively to the S1 pocket of these proteases. The specific interactions and inhibitory constants (Ki) vary depending on the substitutions on the benzamidine core structure, leading to different potencies and selectivities for trypsin, thrombin, and plasmin. nih.gov

Modulation of NADPH Oxidase Activity

The enzyme NADPH oxidase is a multi-protein complex responsible for generating superoxide (B77818) radicals, a key component of the oxidative burst in phagocytic cells for host defense. semanticscholar.org The activation of this enzyme is a tightly regulated process involving the assembly of cytosolic and membrane-bound subunits. semanticscholar.orgnih.gov

Research has demonstrated that AEBSF can prevent the activation of NADPH oxidase in both intact cells and cell-free systems. semanticscholar.orgresearchgate.net The inhibitory action is not on the electron flow of the already assembled enzyme but on the activation step itself. semanticscholar.org The activation of NADPH oxidase requires the translocation of cytosolic components, such as p47phox and p67phox, to the membrane-bound flavocytochrome b559. nih.govfrontiersin.org AEBSF has been shown to interfere with this critical assembly process. semanticscholar.org By exposing the membrane fraction to AEBSF, its ability to support NADPH oxidase activation upon the addition of the cytosolic components is significantly impaired. semanticscholar.org This suggests that the inhibitor targets a component of the membrane fraction, preventing the successful docking or translocation of the cytosolic subunits necessary for enzyme activation. semanticscholar.orgnih.gov

Carbonic Anhydrase Inhibition Activity (as observed with related benzenesulfonamide (B165840) derivatives as reference)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comsemanticscholar.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications. unifi.it While direct inhibition studies on this compound are not extensively documented in this context, the structurally related benzenesulfonamides are a well-established class of potent carbonic anhydrase inhibitors (CAIs). nih.govnih.gov The primary sulfonamide moiety (SO2NH2) is crucial for this activity, as it coordinates to the zinc ion in the enzyme's active site. unifi.it

Humans have 15 different CA isoforms, and developing isoform-selective inhibitors is a key goal to minimize side effects. unifi.itnih.gov Benzenesulfonamide derivatives have been extensively studied for their inhibitory activity against various human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.govnih.gov

The selectivity of these inhibitors is largely influenced by the "tail" portion of the molecule, which extends from the benzenesulfonamide scaffold. acs.orgacs.org These tails can form additional interactions with amino acid residues within and around the active site cavity, which differ between isoforms. nih.gov By modifying these tail structures, researchers can achieve significant selectivity. For instance, some benzenesulfonamide derivatives show potent, low nanomolar inhibition of tumor-associated isoforms hCA IX and XII, while being less effective against the ubiquitous cytosolic isoforms hCA I and II. nih.govnih.gov This selectivity is critical for the development of targeted anti-cancer therapies. nih.gov

The following table presents representative inhibition data for a series of benzenesulfonamide derivatives against four human carbonic anhydrase isoforms, illustrating the potential for isoform selectivity.

| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |

| Benzenesulfonamide 1 | 1500 | 755 | 38.9 | 12.4 |

| Benzenesulfonamide 2 | 41.5 | 30.1 | 1.5 | 0.8 |

| Ureidobenzenesulfonamide 3 | >10000 | 121 | 10.7 | 1.0 |

| Benzamide-4-sulfonamide 4 | 334 | 1.2 | 0.54 | Not Reported |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| This table is for illustrative purposes, compiled from data on various benzenesulfonamide derivatives to show ranges of isoform selectivity. nih.govnih.govnih.gov Kᵢ represents the inhibition constant. |

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including neurotransmission, vasodilation, and the immune response. It is synthesized by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While basal levels of NO are essential for homeostasis, overproduction of NO, particularly by iNOS and nNOS, is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. This has spurred the development of NOS inhibitors as potential therapeutic agents. The core chemical structure of this compound, featuring a benzamidine group, is a known pharmacophore that can mimic the guanidinium (B1211019) group of L-arginine, the natural substrate for NOS, allowing it to interact with the enzyme's active site.

Isoform Specificity (iNOS, nNOS, eNOS)

A key challenge in the development of NOS inhibitors is achieving selectivity for a specific isoform. Non-selective inhibition of all three isoforms can lead to undesirable side effects. For instance, inhibition of eNOS can interfere with its crucial role in maintaining cardiovascular health, potentially leading to hypertension and other complications. Therefore, a significant focus of research is to design compounds that can differentiate between the highly homologous active sites of the three isoforms.

Studies on various benzamidine and benzimidazole (B57391) derivatives have demonstrated that it is possible to achieve isoform selectivity through structural modifications. For example, research on a series of N-substituted benzimidazole-coumarin hybrids has shown moderate to good inhibition of iNOS. In these studies, computational docking has been employed to understand the binding interactions within the active sites of iNOS and nNOS, aiding in the design of more selective inhibitors.

While concrete data for this compound is elusive, the general principles of NOS inhibition by related amidine-containing compounds suggest that its inhibitory profile would be influenced by the nature of the substituents on the benzamidine core. The aminoethyl side chain of this compound would play a significant role in its interaction with the enzyme and, consequently, its potency and isoform selectivity. The development of highly selective inhibitors remains an active area of research, with the ultimate goal of creating targeted therapies for conditions associated with dysregulated NO production.

Without specific experimental data for this compound, a data table cannot be generated.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciepub.com This method is instrumental in drug design for predicting how a ligand such as 4-(2-Aminoethyl)benzimidamide might interact with a protein target. sciepub.comnanobioletters.com

Prediction of Binding Poses and Affinities

Molecular docking simulations are employed to predict the binding poses and estimate the binding affinities of this compound and its analogs with various biological targets. nanobioletters.comnih.govd-nb.info For instance, in the design of coagulation factor XIIa (FXIIa) inhibitors, the 4-(2-aminoethyl)benzamidine moiety, a related structure, was identified as a key functional group. nottingham.ac.uk Docking studies showed it forming a strong salt bridge with Aspartic acid residue in the S1 pocket of FXIIa. nottingham.ac.uk The accuracy of these predictions is crucial, as they form the basis for lead optimization. nih.gov The binding affinity can be expressed as a docking score, often in kcal/mol, where a more negative value indicates a stronger predicted interaction. nanobioletters.com

Table 1: Examples of Predicted Binding Affinities from Molecular Docking Studies

| Compound/Fragment | Target Protein | Predicted Binding Affinity/Score | Key Interaction Noted |

|---|---|---|---|

| 4-(2-aminoethyl)benzamidine | Coagulation Factor XIIa | - | Strong salt bridge with Aspartic acid nottingham.ac.uk |

| Not Specified | Aminoglycoside Phosphotransferase | -13.8134 kcal/mol (for best conformer) | - nanobioletters.com |

| Not Specified | Tyrosine Kinases (e.g., T315I-mutant Abl) | - | Favorable geometry for binding to the active center nih.gov |

Note: This table is illustrative and compiles data from studies on related compounds or general docking principles, as specific binding affinity values for this compound were not consistently available across the searched literature.

Ligand-Target Interaction Analysis

Beyond predicting binding poses, molecular docking allows for a detailed analysis of the interactions between the ligand and its target protein. nanobioletters.comnih.govcore.ac.uk These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking. core.ac.ukijnc.ir For example, the 4-(aminomethyl)benzamide (B1271630) fragment, structurally similar to the subject compound, has been used as a flexible linker in the design of tyrosine kinase inhibitors. nih.gov Docking studies revealed that this linker allows the molecule to adopt a favorable geometry, enabling it to bind effectively to the active site of the T315I-mutant of the Abl kinase. nih.gov The analysis of these interactions is fundamental to understanding the basis of a compound's activity and for designing derivatives with improved potency and selectivity. core.ac.uk

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. mdpi.comyoutube.com By simulating the movement of atoms over time, MD can assess the stability of the docked pose and the flexibility of the protein. mdpi.commdpi.com

Conformational Dynamics of the Compound in Complex with Targets

MD simulations are used to study the conformational changes of both the ligand and the target protein upon binding. mdpi.com These simulations can reveal how the flexibility of the protein's active site accommodates the ligand and how the ligand itself may change its conformation to achieve an optimal fit. mdpi.com The stability of the complex over the simulation time is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions. nih.gov A stable RMSD suggests that the ligand remains securely bound in the predicted pose. mdpi.com For example, MD simulations have been used to confirm the stability of ligand-receptor complexes by showing minimal fluctuations over nanoseconds of simulation time. mdpi.com

Density Functional Theory (DFT) Calculations in Structural Elucidation and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It provides insights into molecular properties and reactivity that are not accessible through classical methods like molecular docking and MD. orientjchem.org

DFT calculations are valuable for elucidating the three-dimensional structure of a molecule and for understanding its chemical reactivity. orientjchem.org By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can predict the molecule's susceptibility to electrophilic and nucleophilic attack. orientjchem.orgresearchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.netresearchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) surface, which can be calculated using DFT, helps to visualize the charge distribution and identify regions that are prone to electrostatic interactions, such as hydrogen bonding. orientjchem.org This information is critical for understanding how a molecule like this compound might interact with its biological target at an electronic level. orientjchem.org DFT can also be used to calculate theoretical vibrational frequencies, which can be compared with experimental infrared (IR) spectra to confirm the molecular structure. orientjchem.org

Rational Design Strategies for Compound Optimization

Computational chemistry and molecular modeling are pivotal in the rational design and optimization of inhibitors based on the this compound scaffold. These strategies employ a deep understanding of the interactions between the ligand and its target protein at a molecular level, guiding the synthesis of more potent and selective derivatives. The primary approaches include structure-based drug design (SBDD), which relies on the three-dimensional structure of the target protein, and ligand-based drug design (LBDD), which is utilized when the target structure is unknown and relies on the analysis of structure-activity relationships (SAR) of known active molecules.

Structure-Based and Ligand-Based Approaches

Structure-based design strategies have been successfully applied to optimize scaffolds related to this compound. For instance, in the development of inhibitors for Neuropilin-2 (Nrp2), a key receptor in tumor metastasis, a benzamidine-based scaffold was identified as a promising starting point. nih.gov Initial design efforts focused on creating a molecule that could effectively mimic the binding of the natural ligand's C-terminal arginine, a function for which the benzamidine (B55565) group is well-suited. nih.gov

Molecular docking simulations are a cornerstone of this approach. These simulations predict the preferred orientation and binding affinity of a molecule within the active site of a protein. For example, docking studies with imidamide derivatives, which are structurally similar to benzimidamides, on nitric oxide synthase (NOS) isoforms helped to elucidate the binding modes and explain the observed selectivity. ugr.es These studies revealed that specific interactions, such as π-cation interactions between a phenyl ring and the heme group's iron atom, and hydrogen bonds between the imidamide group and carboxylate residues, were crucial for binding. ugr.es Such insights allow for the targeted modification of the scaffold to enhance these favorable interactions.

In cases where a high-resolution crystal structure of the target is unavailable, quantitative structure-activity relationship (QSAR) models become invaluable. QSAR studies on benzimidazole (B57391) derivatives as cruzain inhibitors, for instance, have yielded models with high predictive ability. nih.gov These models correlate the chemical structures of a series of compounds with their biological activities, identifying key steric, electronic, and hydrophobic features that govern potency. The graphical outputs from these analyses can guide the design of new derivatives with improved activity. nih.gov

Iterative Optimization and Bioisosteric Replacement

The process of inhibitor optimization is iterative, involving cycles of computational design, chemical synthesis, and biological evaluation. A common strategy is the bioisosteric replacement of functional groups to improve properties like potency, selectivity, and metabolic stability. For the this compound scaffold, this could involve modifications at several positions.

The ethylamine (B1201723) linker also presents an opportunity for modification. Computational studies on other inhibitor classes have shown that altering linker length, rigidity, or incorporating different chemical groups can significantly impact binding affinity and selectivity. acs.org For instance, introducing cyclic constraints or different functional groups onto the linker can optimize its orientation within the binding pocket.

The following table summarizes rational design strategies and their application in optimizing derivatives based on or related to the this compound scaffold.

| Design Strategy | Application Example | Computational Method | Key Findings/Optimizations | Reference |

| Structure-Based Design | Development of Neuropilin-2 (Nrp2) inhibitors | Molecular Docking | The benzamidine group effectively mimics the C-terminal arginine of the natural ligand, binding to a defined pocket. SAR was used to optimize potency and selectivity. | nih.gov |

| Structure-Based Design | Optimization of Nitric Oxide Synthase (NOS) inhibitors | Molecular Docking | Identified key π-cation and hydrogen bonding interactions. Guided the design of derivatives with selectivity for the inducible (iNOS) over the neuronal (nNOS) isoform. | ugr.es |

| Ligand-Based Design | Development of Cruzain inhibitors | 3D-QSAR (CoMFA, CoMSIA) | Generated predictive models (r²pred up to 0.94) that guided the design of more potent benzimidazole derivatives by highlighting favorable steric and electrostatic fields. | nih.gov |

| Scaffold Modification | Optimization of Sphingosine (B13886) Kinase 2 (SphK2) inhibitors | Structure-Activity Relationship (SAR) Analysis | Replacing a flexible aliphatic tail with rigid cycloalkane groups (cyclopentyl, cyclohexyl) significantly improved SphK2 potency and selectivity. | acs.org |

| Fragment-Based Design | Development of Dipeptidyl Peptidase IV (DPP-4) inhibitors | X-ray Crystallography | A small benzimidazole fragment hit was elaborated using structure-based design to create potent and selective inhibitors with good pharmaceutical properties. | nih.gov |

Table 1: Computational Design Strategies for Inhibitor Optimization

Detailed analysis of the binding pockets of target enzymes provides further avenues for optimization. In the case of NOS isoforms, docking studies suggested that derivatives could adopt different binding modes in iNOS versus nNOS, which accounts for experimental selectivity. ugr.es For example, one potent and selective inhibitor was predicted to form a π-cation interaction with the heme group in iNOS, an interaction not observed in its predicted binding to nNOS. ugr.es This type of detailed molecular insight is critical for designing isoform-selective inhibitors, a key goal in modern drug discovery to minimize off-target effects.

Ultimately, the rational design process integrates computational predictions with experimental data. The insights from molecular modeling guide the synthesis of a focused library of compounds, which are then tested experimentally. The results of these tests feed back into the computational models, refining them and informing the next cycle of design and synthesis. This synergistic approach accelerates the optimization of lead compounds like this compound into candidates with desirable biological activity profiles.

Structure Activity Relationship Sar of 4 2 Aminoethyl Benzimidamide Analogs

Impact of Benzamidine (B55565)/Imidamide Moiety Modifications on Biological Activity

The benzamidine moiety is a critical component for the biological activity of many enzyme inhibitors, primarily due to its ability to mimic the guanidinium (B1211019) group of arginine and engage in key interactions within enzyme active sites. Research into analogs of 4-(2-aminoethyl)benzimidamide has underscored the significance of this functional group.

The primary role of the benzamidine group is to form a strong ionic interaction with negatively charged amino acid residues, such as aspartate, in the S1 subsite of target proteases. For instance, in the design of nonpeptide inhibitors of hepatocyte growth factor (HGF) activation, the phenylamidine group was designed to interact with the carboxylate side chain of Aspartate 189, a conserved feature in trypsin-like serine proteases. nih.gov This interaction is often a principal determinant of the inhibitor's potency.

Modifications or bioisosteric replacements of the amidine group can have a substantial impact on activity. Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. The application of bioisosteres for the amidine or guanidine (B92328) group is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.gov For example, in the development of angiotensin II receptor antagonists, the replacement of a carboxylic acid with a tetrazole moiety, which can be considered a bioisosteric replacement for an acidic group, resulted in a tenfold increase in potency. nih.gov This highlights how subtle changes to the acidic/basic, charge-donating group can dramatically influence biological activity.

Furthermore, the amidine group can be a scaffold for more complex chemical structures. For example, platinum amidine complexes have been investigated as a novel class of potential antitumor drugs. researchgate.net The chemical and biological properties of these platinum imino derivatives can be rationally modified through synthetic procedures, offering a pathway to enhance their cytotoxicity and antitumor activity. researchgate.net

The following table illustrates the inhibitory activity of various compounds with modifications around the core scaffold, highlighting the importance of the benzamidine moiety and related functionalities.

| Compound | Target(s) | Modification from Parent Scaffold | Key Finding | Reference |

| SRI 31215 (Compound 6) | Matriptase, Hepsin, HGFA | Tetrahydropyrimidin-2(1H)-one core with N-benzylpiperidine | A suitable prototype "triplex inhibitor" with good solubility and in vivo half-life. | nih.gov |

| Compound 8a | Matriptase, Hepsin, HGFA | Modification at the Z position compared to compound 6 | Improved inhibition for matriptase and hepsin but less potent for HGFA compared to compound 6. | nih.gov |

| NAPAP | Thrombin | Nα-[(2-naphthylsulfonyl)glycyl]-4-amidinophenylalanylpiperidide | A potent inhibitor of the benzamidine type, but with unfavorable pharmacological properties. | acs.org |

Influence of Aminoethyl Side Chain Substitutions

The aminoethyl side chain of this compound plays a crucial role in orienting the molecule within the binding site and can be modified to enhance potency and selectivity. The length, rigidity, and substitution pattern of this linker region are key determinants of biological activity.

Research on triplex inhibitors of HGF activation demonstrated that the length of the linker between a core structure and a distal binding group is critical. For instance, the insertion of a single methylene (B1212753) unit into a linker, extending an N-benzylpiperidine group further into the S4 subsite of the target proteases, led to improved potency for matriptase, hepsin, and HGFA. nih.gov Conversely, the addition of a longer ethylene (B1197577) group resulted in a less effective inhibitor, indicating an optimal linker length for productive binding interactions. nih.gov

The amino group itself is also a key site for modification. The synthesis of Schiff bases through the reaction of the amino group of 4-(2-aminoethyl)-benzenesulfonamide (a related scaffold) with various aldehydes demonstrates a common strategy for derivatization. scielo.br These modifications can introduce new steric and electronic features that can alter binding affinity and selectivity.

The following table presents data on how modifications to the side chain can affect the inhibitory constants (Ki) against various proteases.

| Compound | Modification to Side Chain | Matriptase Ki (μM) | Hepsin Ki (μM) | HGFA Ki (μM) | Reference |

| Compound 1 | N-benzylpiperidine attached to tetrahydropyrimidin-2(1H)-one core | 1.3 | 2.1 | 1.1 | nih.gov |

| Compound 6 | Insertion of one methylene unit between the core and N-benzylpiperidine | 0.53 | 0.54 | 0.48 | nih.gov |

| Compound 7 | Insertion of an ethylene group between the core and N-benzylpiperidine | Less effective inhibitor | Less effective inhibitor | Less effective inhibitor | nih.gov |

Role of Aromatic Ring Substitutions on Potency and Selectivity

Substitution on the aromatic ring of this compound analogs is a powerful strategy to modulate potency and selectivity. The position, number, and electronic nature of substituents can profoundly influence the molecule's interaction with its biological target.

Studies have shown that the placement of substituents on the phenyl ring has a distinct effect on activity. For example, in a series of cytotoxic compounds, the introduction of a halogen at the 3'-position resulted in compounds with altered selectivity for different tumor cell lines. acs.org In the same study, all 3'-substituted compounds exhibited potent cytotoxic effects across a wide range of cancer cell lines. acs.org The introduction of an aromatic ring at the 2'- and 3'-positions also yielded compounds with strong antitumor activity, whereas similar substitutions at the 3'- and 4'-positions led to a decrease in activity. acs.org This highlights the sensitive nature of the steric and electronic requirements of the binding pocket.

The electronic properties of the substituents are also critical. In the development of inhibitors for dipeptidyl peptidase IV, it was found that ortho- and para-substitution on a phenyl ring generally enhanced inhibitory activity, while meta-substitution had little to no effect or was detrimental. researchgate.net This strategic substitution led to a remarkable 100,000-fold increase in potency for one compound. researchgate.net Similarly, for a series of sphingosine (B13886) kinase 2 (SphK2) inhibitors, the addition of both electron-donating and electron-withdrawing groups to a terminal aromatic ring resulted in improved inhibitory activity. nih.gov

The following table summarizes the effects of aromatic ring substitutions on the activity of benzimidazole-related compounds.

| Compound Series | Substitution Pattern | Effect on Biological Activity | Reference |

| 3'-Halogenated benzimidazole (B57391) analogs | Halogen at the 3'-position | Different selectivity for tumor cell lines; potent inhibitors of tubulin polymerization. | acs.org |

| 3'-Substituted benzimidazole analogs | General substitution at the 3'-position | Strong cytotoxic effects in almost all tumor cell lines. | acs.org |

| 2'- and 3'-Aromatic substituted analogs | Aromatic ring at 2'- and 3'-positions | Potent antitumor activity. | acs.org |

| 3'- and 4'-Aromatic substituted analogs | Aromatic ring at 3'- and 4'-positions | Reduced activity. | acs.org |

| Aminomethylpyrimidine analogs | Ortho- and para-substitution on a phenyl ring | Increased inhibitory activity. | researchgate.net |

| Aminomethylpyrimidine analogs | Meta-substitution on a phenyl ring | No effect or decreased inhibitory activity. | researchgate.net |

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound analogs, several key pharmacophoric elements have been identified that are crucial for their biological activity.

The primary pharmacophoric features for many inhibitors based on this scaffold include:

A Cationic/Hydrogen Bond Donor Group: The benzamidine moiety serves as a key hydrogen bond donor and provides a positive charge that interacts with negatively charged residues like aspartate in the target's active site. nih.govresearchgate.net This interaction is often the most critical for anchoring the inhibitor.

A Hydrophobic Aromatic Ring: The central benzene (B151609) ring provides a hydrophobic core that can engage in van der Waals or pi-stacking interactions with hydrophobic pockets in the target protein.

A Linker Region: The aminoethyl side chain acts as a linker of optimal length and conformation to position other functional groups correctly within the binding site. nih.gov

Additional Interaction Sites: Depending on the specific target, additional pharmacophoric elements can be introduced. For example, in the design of triplex inhibitors of HGF activation, a hydrogen bond acceptor (the carbonyl of the tetrahydropyrimidin-2(1H)-one core) was designed to interact with the backbone nitrogen of Glycine 216. nih.gov

Pharmacophore models for related inhibitors often feature a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.gov For instance, a pharmacophore model for trypsin inhibitors identified the 2-naphtamidine moiety (an extended version of benzamidine) as being critical for binding. researchgate.net The successful application of pharmacophore modeling relies on identifying these crucial interactions between the ligand and the active site of the target protein. gla.ac.uk

Advanced Research Applications and Methodological Considerations

Utilization in Biochemical Assays for Target Validation

Biochemical assays are fundamental to the process of drug discovery and target validation, providing the initial confirmation of a compound's activity against a specific biological target. 4-(2-Aminoethyl)benzimidamide and its analogues are frequently employed in these assays, primarily as inhibitors to probe the function and validate the therapeutic potential of enzymes like serine proteases and nitric oxide synthases (NOS).

The benzamidine (B55565) moiety, a core component of this compound, is a well-established competitive inhibitor of trypsin-like serine proteases. chromnet.net Its derivatives are therefore widely used in laboratory settings to prevent the degradation of proteins of interest during purification and analysis. sigmaaldrich.com For instance, benzamidine is used in western blot analysis, immunoprecipitation, and in the preparation of membrane vesicles to ensure the integrity of the target proteins being studied. sigmaaldrich.com This protective function is crucial for obtaining reliable data in assays designed to validate the role of a specific protease in a biological pathway.

Beyond general protease inhibition, specific derivatives are designed for targeted assays. In the study of influenza virus activation, synthetic inhibitors featuring a 4-amidinobenzylamide group at the P1 position were developed to target the serine protease TMPRSS2, which is essential for viral propagation. portlandpress.com These compounds demonstrated potent inhibition in the nanomolar range, validating TMPRSS2 as a viable drug target for influenza. portlandpress.com Similarly, 4-(2-Aminoethyl)benzenesulfonylfluoride (AEBSF), a related compound, has been used to probe the role of serine proteases in fertilization by inhibiting acrosin activity, thereby reducing sperm penetration. frontiersin.org

Furthermore, imidamide derivatives have been synthesized and evaluated in assays to validate nitric oxide synthase (NOS) isoforms as therapeutic targets for various disorders. ugr.es By designing compounds with selectivity for inducible NOS (iNOS) over neuronal NOS (nNOS), researchers can validate the specific roles these isoforms play in pathological processes like inflammation and neurodegeneration. ugr.es The use of these specific inhibitors in cellular and biochemical assays allows for the precise validation of a target's contribution to disease, a critical step before advancing a drug discovery program. nih.gov

Table 1: Application of Amidines in Biochemical Assays

| Compound/Class | Assay Application | Target Enzyme(s) | Reference |

|---|---|---|---|

| Benzamidine | Inhibition of protein degradation during purification and analysis (e.g., Western Blot, IP) | Trypsin, Trypsin-like Serine Proteases | chromnet.netsigmaaldrich.com |

| 4-Amidinobenzylamide Analogues | Validation of viral protease targets | TMPRSS2 | portlandpress.com |

| Imidamide Derivatives | Validation of NOS isoforms in inflammation and neurodegeneration | Inducible Nitric Oxide Synthase (iNOS), Neuronal Nitric Oxide Synthase (nNOS) | ugr.es |

| AEBSF | Inhibition of fertilization processes | Acrosin | frontiersin.org |

Strategies for Enhancing Selectivity and Efficacy through Molecular Modification

A central challenge in drug development is the creation of molecules that are both highly potent against their intended target and highly selective, minimizing off-target effects. For compounds based on the this compound scaffold, several molecular modification strategies are employed to achieve these goals.

One primary strategy involves the hybridization of the core scaffold with other pharmacophores to create multi-target agents or to enhance binding affinity. unifi.itnih.gov This approach combines two or more distinct molecular entities with known biological activities into a single hybrid compound. nih.gov For example, researchers have designed inhibitors by combining a kynurenamine framework with an amidine moiety. ugr.es This specific combination was intended to improve selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the neuronal isoform (nNOS). ugr.es

Another key strategy is structure-activity relationship (SAR) studies , which systematically alter different parts of the molecule to observe the effect on potency and selectivity. In the development of imidamide-based NOS inhibitors, it was found that replacing a hydroxyl group with a carbonyl group in the linker region decreased the potency against iNOS and reduced the selectivity versus nNOS. ugr.es Similarly, for inhibitors targeting the serine protease TMPRSS2, substrate analogue inhibitors containing a 4-amidinobenzylamide moiety at the P1 position were found to be highly effective. portlandpress.com A structure-function study of analogues of the related compound AEBSF revealed that the presence of a sulfonyl fluoride (B91410) group was critical for its inhibitory activity and that compounds with an aminoalkylbenzene structure were more potent than those with an amidinobenzene structure. researchgate.net

Conformational constraint is another tactic used to enhance selectivity. By introducing rigid structural elements, the molecule is locked into a specific conformation that is optimal for binding to the target's active site, but not to the active sites of off-target proteins. This can involve creating cyclic structures or incorporating bulky groups that limit rotational freedom.

Table 2: Molecular Modification of Imidamide Derivatives and Effects on Activity

| Modification Strategy | Specific Change | Target | Observed Effect | Reference |

|---|---|---|---|---|

| Hybridization | Combining kynurenamine framework with an amidine moiety | iNOS/nNOS | Improved selectivity for iNOS | ugr.es |

| Structure-Activity Relationship (SAR) | Replacement of a hydroxyl group with a carbonyl group | iNOS/nNOS | Decreased iNOS potency and selectivity | ugr.es |

| SAR | Introduction of a 4-amidinobenzylamide moiety at P1 position | TMPRSS2 | Nanomolar inhibition constants achieved | portlandpress.com |

Methodological Advancements in Characterizing Compound-Target Interactions

Understanding precisely how a compound like this compound binds to its target is crucial for rational drug design. While traditional biochemical assays provide data on inhibitory potency (e.g., IC₅₀ values), a deeper characterization of the compound-target interaction requires more advanced biophysical and computational methods.

Biophysical Techniques offer real-time, quantitative insights into binding events.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful orthogonal methods for characterizing binding. acs.org SPR measures the binding affinity (K_D) and the kinetics (association and dissociation rates), while ITC directly measures the thermodynamic parameters of binding (enthalpy and entropy). acs.orgresearchgate.net These techniques were used to characterize a chemical probe for the HDAC6 ubiquitin-binding domain, confirming potent binding of the active compound and weak binding of a negative control. acs.org

Fluorescence Spectroscopy is a sensitive tool used to study protein-ligand and protein-protein interactions. unco.edu Changes in the intrinsic fluorescence of a protein upon ligand binding can be used to determine binding stoichiometry and affinity. unco.edu

Mass Spectrometry (MS) has become a cornerstone for identifying protein targets. nih.gov Technologies like Drug Affinity Responsive Target Stability (DARTS) leverage the principle that a protein becomes more stable and resistant to proteolysis upon binding to a small molecule ligand. medchemexpress.com This allows for the identification of direct binding partners from complex cell lysates without needing to modify the drug. medchemexpress.com

Structural Biology Methods provide high-resolution views of the interaction.

X-ray Crystallography remains the gold standard for visualizing the precise binding mode of a ligand within a protein's active site. nih.gov This information is invaluable for structure-based drug design, allowing for the optimization of a compound to make more favorable contacts with the target.

Small-angle X-ray scattering (SAXS) can provide information about the shape and conformational changes of a protein-ligand complex in solution, complementing the static picture from crystallography. nih.gov

Computational and Cellular Approaches bridge the gap between in vitro data and in vivo relevance.

Molecular Docking and Integrated Learning Algorithms are used to predict binding modes and affinities. ugr.es Advanced methods like the Multi-view Integrated learning Network (MINDG) integrate both sequence and structural features of drugs and targets to improve the accuracy of drug-target interaction predictions. nih.gov Docking studies on imidamide inhibitors of NOS suggested different binding modes for the iNOS and nNOS isoforms, which helped to explain the experimentally observed selectivity. ugr.es

Cell-based Assays like the Nano-bioluminescence resonance energy transfer (NanoBRET) assay can directly confirm that a compound engages its target within a live cell. acs.org This is a critical step in validating that a compound can cross the cell membrane and reach its intracellular target at a sufficient concentration to exert a biological effect.

These advanced methodologies provide a multi-faceted understanding of a compound's interaction with its biological target, moving beyond simple potency measurements to include kinetics, thermodynamics, structural details, and confirmation of engagement in a cellular context.

Future Directions in 4 2 Aminoethyl Benzimidamide Research

Exploration of Novel Biological Targets

The scientific community continues to explore new biological applications for 4-(2-Aminoethyl)benzimidamide and its derivatives. Research is expanding beyond its known interactions to identify novel protein targets and pathways where this chemical scaffold can elicit a biological response. The inherent structural features of the benzamidine (B55565) group, a key component of this compound, make it a versatile pharmacophore for designing inhibitors for a variety of enzymes.

A significant area of interest is its potential as an inhibitor for enzymes involved in cancer and infectious diseases. For instance, derivatives of this compound are being investigated as inhibitors of the polyketide synthase 13 (Pks13) thioesterase domain in Mycobacterium tuberculosis, the causative agent of tuberculosis. acs.orgdundee.ac.uk Through structure-guided optimization, novel oxadiazole series of Pks13 inhibitors have been identified, demonstrating a distinct binding mode compared to other known inhibitors. acs.orgdundee.ac.uk

Furthermore, research has focused on designing benzamidine-based inhibitors for Neuropilin-2 (Nrp2), a cell surface receptor implicated in tumor metastasis. nih.gov By competitively inhibiting the binding of Vascular Endothelial Growth Factor-C (VEGF-C) to Nrp2, these novel inhibitors present a promising strategy for targeting pathological Nrp2 function. nih.gov The development of these inhibitors leverages the structural insights into the ligand-binding region of Nrp2. nih.gov

The exploration extends to other enzyme families as well. For example, 4-(2-Aminoethyl)benzenesulfonamide, a related compound, has been used as a scaffold to develop inhibitors for human carbonic anhydrase (CA) IX, a tumor-associated protein. scielo.br Schiff bases derived from this compound have shown potent CA inhibition. scielo.br Additionally, the potential of 4-(2-arylidenehydrazineyl)thienopyrimidine derivatives as anticancer EGFR inhibitors is being actively investigated. researchgate.net

The versatility of the this compound scaffold is further highlighted by its use in developing inhibitors for other targets such as matrix metalloproteinases (MMPs) and NADPH oxidase. wjgnet.comresearchgate.net The compound 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) (AEBSF), an irreversible serine protease inhibitor, has been shown to prevent the activation of NADPH oxidase. researchgate.net

Development of Advanced Computational Models for Prediction

Advanced computational modeling is playing an increasingly crucial role in predicting the biological activity and potential targets of this compound and its analogs. These in silico methods accelerate the drug discovery process by enabling virtual screening of large compound libraries and providing insights into the molecular interactions between a ligand and its target protein.

Computational approaches, such as molecular dynamics (MD) simulations and density functional theory (DFT), are employed to understand the binding modes and interaction mechanisms of these compounds. researchgate.net For example, computational modeling predicted that certain modifications to a Pks13 inhibitor would result in an additional hydrogen bond interaction, thereby improving its potency. acs.orgdundee.ac.uk These predictions were subsequently confirmed through experimental studies. acs.orgdundee.ac.uk

In the context of developing inhibitors for MAP kinases, computational methods are used to optimize structural models derived from X-ray crystallography and to guide the structure-based design of non-ATP competitive inhibitors. nih.gov Similarly, high-throughput virtual screening (HTVS) has been instrumental in identifying novel dual inhibitors of EGFR and HER2, key targets in gastric cancer. nih.gov This computational screening, followed by in vitro validation, led to the discovery of a promising lead compound with good binding affinity for both kinases. nih.gov

Furthermore, computational studies are used to predict the adsorption behavior and corrosion inhibition potential of amine derivatives on metal surfaces, demonstrating the broad applicability of these models beyond drug discovery. researchgate.net

Integration with High-Throughput Screening Methodologies

The integration of this compound-based compound libraries with high-throughput screening (HTS) methodologies is a powerful strategy for identifying new lead compounds with therapeutic potential. HTS allows for the rapid screening of thousands of compounds against a specific biological target, significantly accelerating the initial stages of drug discovery.

HTS campaigns have been successfully employed to identify novel inhibitors from diverse chemical libraries. For instance, a screening of approximately 150,000 compounds led to the identification of an oxadiazole series of Pks13 inhibitors. dundee.ac.uk This initial screen, with a hit rate of about 1%, provided the starting point for further structure-guided optimization. dundee.ac.uk

Novel HTS assays are continuously being developed to facilitate the discovery of modulators for various targets. A cell-free liposome (B1194612) flux assay (LFA) has been established for screening K+ channel modulators, offering a robust, low-cost, and high-throughput alternative to traditional methods. pnas.org This assay has been used to screen large compound libraries and identify new activators and inhibitors for different K+ channels. pnas.org

Similarly, HTS methods have been developed for screening inhibitors of matrix metalloproteinase-9 (MMP-9). wjgnet.com Using a fluorogenic dye-quenched gelatin substrate, a high-throughput assay was established to screen small molecule libraries, leading to the identification of several novel MMP-9 inhibitors. wjgnet.com Whole-organism HTS is another valuable approach, particularly for diseases like Human African trypanosomiasis, caused by the parasite Trypanosoma brucei. researchgate.net This method allows for the screening of compounds for their trypanocidal activity in a more physiologically relevant context. researchgate.net

The combination of large, diverse compound libraries with innovative HTS platforms will undoubtedly continue to be a cornerstone of future research involving this compound and its derivatives, paving the way for the discovery of new and effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.